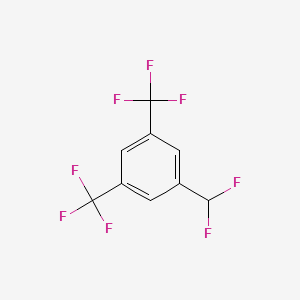

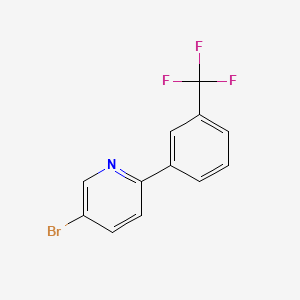

1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Versatile Starting Material for Organometallic Synthesis : 1-Bromo-3,5-bis(trifluoromethyl)benzene, a derivative of 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene, is used as a starting material for organometallic synthesis. Synthetically useful reactions involving 3,5-bis(trifluoromethyl)phenylmagnesium, -lithium, and -copper intermediates are possible through this compound (Porwisiak & Schlosser, 1996).

Fluorination Processes : The compound plays a role in fluorination reactions. For example, 1,3-Bis-(trifluoromethyl)benzene, similar in structure to 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene, undergoes fluorination over potassium tetrafluorocobaltate (Parsons, 1972).

Catalysis in Oxidation Reactions : Bis[3,5-bis(trifluoromethyl)phenyl] diselenide, derived from 3,5-bis(trifluoromethyl)benzene, is a highly reactive and selective catalyst for the oxidation of carbonyl compounds in specific solvents (Brink, Vis, Arends, & Sheldon, 2001).

Synthesis of Polyethers : 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzene, a compound related to 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene, has been used to synthesize soluble, hydrophobic, low dielectric polyethers with moderate thermal stability (Fitch et al., 2003).

Development of Safety Protocols for Grignard Reagents : Safety considerations in the preparation of Grignard reagents from 3,5-bis(trifluoromethyl)benzene have been explored, emphasizing the importance of handling these compounds under controlled conditions (Leazer et al., 2003).

Synthesis of Novel Pesticides : The compound has been involved in the synthesis of novel pesticides like Bistrifluron, demonstrating its significance in the development of agricultural chemicals (An-chan, 2015).

Photochemical Studies : It has been used in photochemistry studies to understand quantum efficiencies and intersystem crossing in the vapor phase (Gray & Phillips, 1973).

Synthesis of Fluorine-containing Polyetherimide : 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, closely related to the compound , has been synthesized and used to produce novel fluorine-containing polyetherimide (Xin-hai, 2010).

Applications in Anion Transport and Metallochromic Properties : Modifications of compounds structurally related to 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene have been studied for their potential in anion transport and sensory applications for metal cations (Peng et al., 2016; Hauck et al., 2007).

Electroluminescence in Copolyfluorenes : The compound is utilized in the synthesis of copolyfluorenes for electroluminescence studies, influencing properties like absorption and emission spectra (Wang et al., 2008).

Safety And Hazards

The safety data sheet for a similar compound, “1,3-Bis(trifluoromethyl)benzene”, indicates that it is classified as a flammable liquid, and it can cause skin and eye irritation, respiratory irritation, and long-term aquatic toxicity . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, to wear protective equipment, and to use it only in well-ventilated areas .

特性

IUPAC Name |

1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F8/c10-7(11)4-1-5(8(12,13)14)3-6(2-4)9(15,16)17/h1-3,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQPEQHFFVOTBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673309 |

Source

|

| Record name | 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene | |

CAS RN |

1214388-66-5 |

Source

|

| Record name | 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile](/img/structure/B567822.png)

![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B567825.png)

![4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B567826.png)

![3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B567827.png)